3-methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide

Description

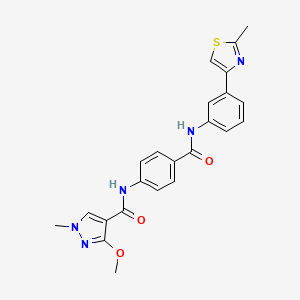

This compound features a pyrazole core substituted with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 1. The carboxamide linkage at position 4 connects to a phenyl ring functionalized with a carbamoyl group (-NHC(O)-), which is further attached to a 3-(2-methylthiazol-4-yl)phenyl moiety.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-24-20(13-32-14)16-5-4-6-18(11-16)26-21(29)15-7-9-17(10-8-15)25-22(30)19-12-28(2)27-23(19)31-3/h4-13H,1-3H3,(H,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXLTBIBICARPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Methoxy-1-methyl-N-(4-((3-(2-methylthiazol-4-yl)phenyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole core substituted with a methoxy group, a methyl group, and thiazole derivatives. The presence of these functional groups contributes to its biological properties.

Research indicates that compounds similar to this compound may act through various pathways:

- Inhibition of Janus Kinase (JAK) : The compound may exhibit inhibitory effects on JAK pathways, which are crucial in mediating inflammatory responses and immune functions .

- Antifungal Activity : In vitro studies have shown that related pyrazole derivatives can inhibit the growth of phytopathogenic fungi, suggesting a potential role in agricultural applications .

Biological Activity Overview

The following table summarizes key biological activities observed for this compound and related analogs:

Case Studies and Research Findings

- Antifungal Studies : A series of pyrazole derivatives were synthesized and tested against various fungi. Some exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin .

- Cancer Cell Lines : In studies involving MCF7 breast cancer cells, certain analogs demonstrated significant cytotoxicity with an IC50 value of 39.70 µM. The mechanism was linked to the modulation of caspase activity, indicating potential for apoptosis induction .

- Enzyme Activity : Compounds derived from similar structures have been shown to inhibit metabolic enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), with IC50 values as low as 66.37 nM .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Variations and Functional Groups

Key Structural Differences:

| Compound Name/Identifier | Core Structure | Substituents/Functional Groups | Molecular Weight | Key Heterocycles |

|---|---|---|---|---|

| Target Compound | 1H-Pyrazole-4-carboxamide | 3-methoxy, 1-methyl, 4-carboxamide-linked phenyl with 3-(2-methylthiazol-4-yl)phenyl carbamoyl | ~447.4 (calc.) | Pyrazole, Thiazole |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | 1H-Pyrazole-4-carboxamide | 5-chloro, 3-methyl, phenyl, 4-cyano | 403.1 | Pyrazole (two rings) |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide | 1H-Pyrazole-3-carboxamide | 4-methyl, dichlorophenyl, pyridylmethyl | ~460.7 (calc.) | Pyrazole, Pyridine |

| 3-Methoxy-1-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide | 1H-Pyrazole-4-carboxamide | 3-methoxy, 1-methyl, tetrazole-linked phenyl | 329.3 | Pyrazole, Tetrazole |

Notes:

- The target compound uniquely incorporates a thiazole ring, which is absent in analogs like 3a () and tetrazole-containing derivatives (). Thiazoles are known to improve metabolic stability and binding affinity in medicinal chemistry .

- Chlorine substituents in compounds like 3b () and the dichlorophenyl analog () increase lipophilicity but may reduce solubility compared to the methoxy group in the target compound.

Key Differences :

- The target compound’s thiazole moiety may necessitate multi-step synthesis (e.g., Hantzsch thiazole synthesis) compared to simpler aryl substitutions in 3a–3p .

Physicochemical Properties

Notes:

Inference :

- The target compound’s thiazole-carbamoyl-phenyl architecture may target kinases or GPCRs, differing from the dichlorophenyl-based CB1 antagonists.

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what are their key challenges?

The compound’s synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyrazole core via reaction of β-ketoesters with hydrazine derivatives (e.g., phenylhydrazine) under acidic conditions .

- Coupling Reactions : Amide bond formation between the pyrazole-4-carboxylic acid moiety and the aryl carbamate group using coupling agents like EDC/HOBt .

- Thiazole Integration : Introduction of the 2-methylthiazole group via Suzuki-Miyaura cross-coupling or nucleophilic substitution . Key Challenges : Low yields in coupling steps due to steric hindrance from the thiazole substituent; purification requires column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) on the pyrazole and thiazole rings. Aromatic protons in the carbamoylphenyl group appear as multiplet signals (δ 7.2–8.1 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility (tested in for analogs).

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Standardized Assays : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) and elemental analysis .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonding with the carboxamide group and π-π stacking with the thiazole ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for derivatives .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent proton interference .

- Variable Temperature NMR : Identify dynamic rotational isomerism in the carbamoyl group by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals through correlation spectroscopy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.